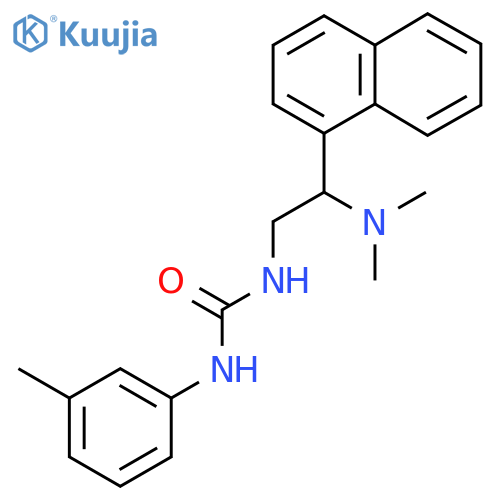Cas no 941975-51-5 (3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea)

941975-51-5 structure
商品名:3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea
CAS番号:941975-51-5
MF:C22H25N3O
メガワット:347.45340514183
CID:5461048
3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea
- 3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea
- VU0504452-1
- 1-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-(3-methylphenyl)urea
- 3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea
-
- インチ: 1S/C22H25N3O/c1-16-8-6-11-18(14-16)24-22(26)23-15-21(25(2)3)20-13-7-10-17-9-4-5-12-19(17)20/h4-14,21H,15H2,1-3H3,(H2,23,24,26)
- InChIKey: XFKBSQSMIOIFRE-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1C=CC=C(C)C=1)NCC(C1=CC=CC2C=CC=CC1=2)N(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 453
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 44.4
3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2880-1242-15mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 15mg |
$89.0 | 2023-05-01 | |
| Life Chemicals | F2880-1242-20mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 20mg |
$99.0 | 2023-05-01 | |
| Life Chemicals | F2880-1242-100mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 100mg |
$248.0 | 2023-05-01 | |
| Life Chemicals | F2880-1242-2mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 2mg |
$59.0 | 2023-05-01 | |
| Life Chemicals | F2880-1242-5μmol |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 5μl |
$63.0 | 2023-05-01 | |
| Life Chemicals | F2880-1242-25mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 25mg |
$109.0 | 2023-05-01 | |
| Life Chemicals | F2880-1242-5mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 5mg |
$69.0 | 2023-05-01 | |
| Life Chemicals | F2880-1242-2μmol |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 2μl |
$57.0 | 2023-05-01 | |
| Life Chemicals | F2880-1242-3mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 3mg |
$63.0 | 2023-05-01 | |
| Life Chemicals | F2880-1242-40mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 40mg |
$140.0 | 2023-05-01 |
3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
941975-51-5 (3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量